molecular formula C7H10N2O2S B12312658 5-Methanesulfonyl-6-methylpyridin-2-amine

5-Methanesulfonyl-6-methylpyridin-2-amine

Cat. No.: B12312658
M. Wt: 186.23 g/mol
InChI Key: CWAPOKFMDVCUFE-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-6-methylpyridin-2-amine is a substituted pyridine derivative featuring a methanesulfonyl group (-SO₂CH₃) at position 5, a methyl group (-CH₃) at position 6, and an amine (-NH₂) at position 2. The methanesulfonyl moiety is a strong electron-withdrawing group, significantly influencing the electronic properties and reactivity of the pyridine ring.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

6-methyl-5-methylsulfonylpyridin-2-amine

InChI

InChI=1S/C7H10N2O2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

CWAPOKFMDVCUFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for 5-Methanesulfonyl-6-methylpyridin-2-amine are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of 5-Methanesulfonyl-6-methylpyridin-2-amine is in the development of anticancer agents. Research indicates that derivatives of pyridine compounds can act as inhibitors of carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. A study highlighted the synthesis of tertiary sulfonamide derivatives based on this compound, demonstrating significant inhibitory activity against carbonic anhydrase IX, a target for cancer therapy .

Cyclin-Dependent Kinase Inhibition
The compound's structural analogs have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDKs have potential therapeutic applications in treating various cancers due to their role in controlling cell proliferation. Compounds with similar structures have shown promising results in preclinical models, indicating that modifications to the pyridine ring can enhance their potency against specific CDK targets .

Neuropharmacology

Glutamate Receptor Modulation
5-Methanesulfonyl-6-methylpyridin-2-amine and its derivatives have been explored for their effects on metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. Compounds that modulate these receptors have been evaluated for their potential to treat conditions such as anxiety and depression. Studies have demonstrated that certain modifications to the pyridine structure can improve receptor selectivity and efficacy .

Material Science

Organic Electronics
In the field of organic electronics, pyridine derivatives including 5-Methanesulfonyl-6-methylpyridin-2-amine are being investigated for their charge transport properties. The compound's ability to function as an electron or hole transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that optimizing the molecular structure can significantly enhance its performance in electronic devices .

Synthesis and Characterization

The synthesis of 5-Methanesulfonyl-6-methylpyridin-2-amine typically involves multi-step reactions starting from readily available pyridine derivatives. The characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAnticancer agents targeting carbonic anhydrasesSignificant inhibitory activity
NeuropharmacologyModulation of glutamate receptors for neurological disordersPotential treatment for anxiety
Material ScienceCharge transport materials for organic electronicsEnhanced performance in OLEDs
SynthesisMulti-step synthesis from pyridine derivativesCharacterization via NMR and mass spectrometry

Case Studies

  • Inhibition of Carbonic Anhydrase IX
    • A study synthesized novel derivatives based on 5-Methanesulfonyl-6-methylpyridin-2-amine, which exhibited potent inhibition against carbonic anhydrase IX, demonstrating potential as a therapeutic agent in cancer treatment.
  • Cyclin-Dependent Kinase Inhibitors
    • Research on structural analogs revealed that modifications to the compound significantly enhanced its inhibitory effects on CDK1, CDK2, and CDK4, with implications for cancer therapy.
  • Organic Electronics Applications
    • Investigations into the charge transport properties of pyridine derivatives indicated that 5-Methanesulfonyl-6-methylpyridin-2-amine could serve as a viable candidate for improving efficiency in organic electronic devices.

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares 5-Methanesulfonyl-6-methylpyridin-2-amine with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
5-Methanesulfonyl-6-methylpyridin-2-amine -SO₂CH₃ (5), -CH₃ (6), -NH₂ (2) C₇H₁₀N₂O₂S ~186.23 Sulfonyl, methyl, amine
6-Methyl-5-phenylpyridin-2-amine -C₆H₅ (5), -CH₃ (6), -NH₂ (2) C₁₂H₁₂N₂ 184.24 Phenyl, methyl, amine
5-(2-Methoxypyridin-3-yl)pyridin-2-amine -OCH₃-pyridyl (5), -NH₂ (2) C₁₁H₁₁N₃O 201.23 Methoxy, bipyridyl, amine
6-Methoxy-5-methylpyridin-3-amine -OCH₃ (6), -CH₃ (5), -NH₂ (3) C₇H₁₀N₂O 138.17 Methoxy, methyl, amine

Key Observations :

  • Electron Effects : The methanesulfonyl group in the target compound enhances ring electron deficiency compared to phenyl (electron-withdrawing/donating depending on substituents) or methoxy (electron-donating) groups in analogs. This may increase stability in polar solvents or acidic conditions .
  • Steric Considerations : The phenyl group in 6-Methyl-5-phenylpyridin-2-amine introduces greater steric bulk, which may hinder interactions in biological systems compared to the planar sulfonyl group .

Biological Activity

5-Methanesulfonyl-6-methylpyridin-2-amine, a pyridine derivative with the molecular formula C7_7H10_{10}N2_2O2_2S, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Properties:

  • CAS Number: 1361478-89-8
  • Molecular Weight: 186.2 g/mol
  • Purity: ≥95%

The compound features a methanesulfonyl group and a methyl group on the pyridine ring, which contribute to its unique chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 5-methanesulfonyl-6-methylpyridin-2-amine can be achieved through several methods, including:

  • Palladium-Catalyzed Suzuki Cross-Coupling Reaction : Involves reacting 5-bromo-2-methylpyridin-3-amine with methanesulfonyl chloride in the presence of a palladium catalyst.
  • Continuous Flow Reactors : Used in industrial settings to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that 5-methanesulfonyl-6-methylpyridin-2-amine exhibits significant antimicrobial activity. In particular, it has been studied for its effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds related to this structure have shown IC50_{50} values as low as 20 μM in inhibiting biofilm formation in MRSA .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that derivatives of pyridine compounds can inhibit the growth of cancer cells resistant to certain dietary carcinogens. These findings point towards the possibility of developing therapeutic agents targeting gastrointestinal tumors .

The mechanism by which 5-methanesulfonyl-6-methylpyridin-2-amine exerts its biological effects is believed to involve:

  • Electrophilic Interactions : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation, thereby disrupting cellular processes essential for survival .

Case Studies and Research Findings

  • Biofilm Inhibition Studies : A study demonstrated that related compounds inhibited biofilm formation in MRSA effectively, with IC50_{50} values ranging from 20.7 to 22.4 μM. These compounds were evaluated for cytotoxicity, revealing minimal toxicity at lower concentrations .
  • Anticancer Screening : Another investigation focused on the growth inhibition of cancer cells exposed to dietary carcinogens. Compounds similar to 5-methanesulfonyl-6-methylpyridin-2-amine showed promise in selectively targeting resistant cancer cells, suggesting a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50_{50} Value
5-Methanesulfonyl-6-methylpyridin-2-amineAntimicrobial (MRSA)~20 μM
2-Aminoquinazoline DerivativesAnti-biofilm activity~15 μM
Meridianin D AnaloguesBiofilm inhibition~9 μM

This table illustrates the comparative effectiveness of 5-methanesulfonyl-6-methylpyridin-2-amine against similar compounds in terms of antimicrobial activity.

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